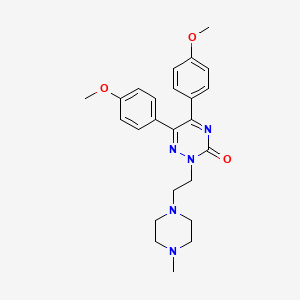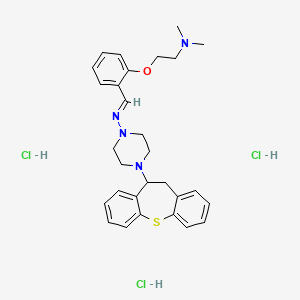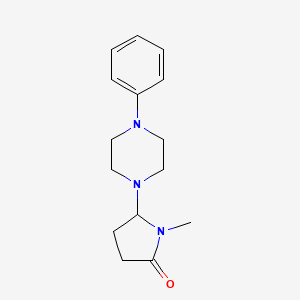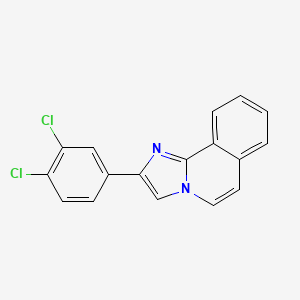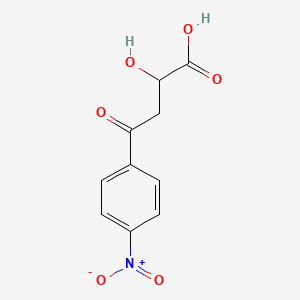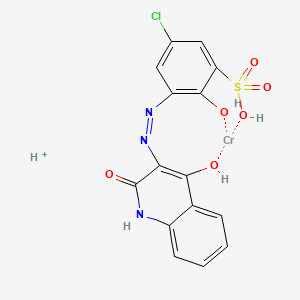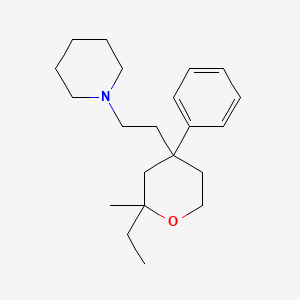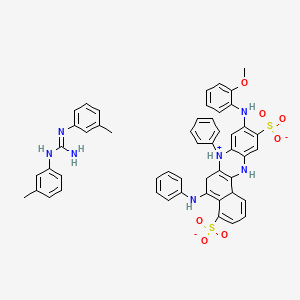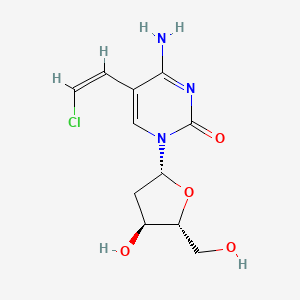
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazide functional group attached to an ethylidene moiety, which is further connected to a chlorophenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of aminooxoacetic acid with 1-(2-chlorophenyl)ethylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and chlorophenyl compounds. The reaction is often conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Post-reaction, the compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity final product.
化学反応の分析
Types of Reactions
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Aminooxoacetic acid derivatives: These compounds share the aminooxoacetic acid moiety but differ in the substituents attached to the hydrazide group.
Chlorophenyl hydrazides: Compounds with a chlorophenyl ring attached to a hydrazide group, similar to (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
特性
CAS番号 |
133661-89-9 |
|---|---|
分子式 |
C10H10ClN3O2 |
分子量 |
239.66 g/mol |
IUPAC名 |
N'-[(E)-1-(2-chlorophenyl)ethylideneamino]oxamide |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(13-14-10(16)9(12)15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,15)(H,14,16)/b13-6+ |
InChIキー |
MOKRRLGCJHIZMD-AWNIVKPZSA-N |
異性体SMILES |
C/C(=N\NC(=O)C(=O)N)/C1=CC=CC=C1Cl |
正規SMILES |
CC(=NNC(=O)C(=O)N)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


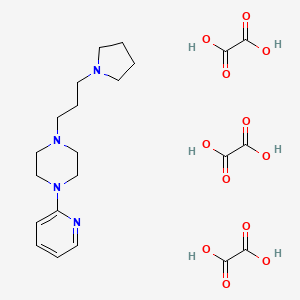
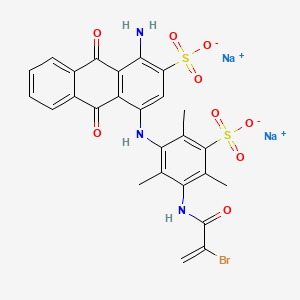
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
